Product packaging for N,N,3-trimethyl-4-nitroaniline(Cat. No.:CAS No. 90556-89-1)

N,N,3-trimethyl-4-nitroaniline

Cat. No.: B189088
CAS No.: 90556-89-1
M. Wt: 180.2 g/mol
InChI Key: QVTZNJKIENBZHG-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Nitroaniline Derivatives in Chemical Science

Substituted nitroaniline derivatives represent a class of organic compounds of significant importance in chemical science. Structurally characterized by a benzene (B151609) ring substituted with both a nitro (-NO2) group and an amino (-NH2) group, these molecules serve as versatile building blocks and intermediates in a wide array of synthetic applications. The unique electronic properties conferred by the electron-withdrawing nitro group and the electron-donating amino group allow these compounds to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic additions. scbt.com This reactivity makes them crucial for synthesizing more complex molecules and for studying reaction kinetics and mechanisms. scbt.com Consequently, nitroaniline derivatives are fundamental in the production of dyes, pharmaceuticals, and agrochemicals. chemimpex.comfiveable.me They are also utilized in materials science for creating advanced polymers and other materials with specific optical or electronic properties. scbt.com

Research Landscape and Emerging Interests in N,N,3-Trimethyl-4-nitroaniline

Within the broader family of nitroanilines, this compound is a specific synthetic organic compound that has attracted scientific interest. ontosight.ai Identified by the CAS number 90556-89-1, its structure features a 4-nitroaniline (B120555) core with two methyl groups on the amine nitrogen (N,N-dimethyl) and one methyl group on the benzene ring at position 3. chemsrc.com This particular arrangement of functional groups—a nitro group, a tertiary amine, and a methyl group on the aromatic ring—is expected to influence its chemical reactivity and biological activity. ontosight.ai The presence of these groups suggests potential applications in the synthesis of dyes, pigments, and as an intermediate in medicinal chemistry. ontosight.ai Research interest lies in how the specific substitution pattern of this compound differentiates its properties from other more commonly studied isomers like 3-Methyl-4-nitroaniline (B15440) or N-Methyl-4-nitroaniline.

Scope and Objectives of Academic Investigations into this Compound

Academic investigations into this compound are primarily focused on characterizing its fundamental chemical and physical properties and exploring its synthetic potential. ontosight.ai Key objectives include elucidating its specific biological activities and understanding how its structure could be leveraged in fields such as pharmacology and material science. ontosight.ai Researchers aim to understand the interplay between its functional groups, which could lead to the development of novel molecules with tailored properties. ontosight.ai While comprehensive research on this specific isomer is still emerging, the study of related nitroaniline compounds provides a framework for predicting its reactivity and potential applications.

Detailed Research Findings

This compound is a synthetic compound whose detailed experimental data is not as widely published as that of its primary isomers. However, its structure provides a basis for understanding its chemical characteristics. The molecule contains a nitro group (-NO2) attached to a benzene ring, which is also substituted with a trimethylamino group (-N(CH3)2) and a methyl group (-CH3). ontosight.ai This combination of functional groups is key to its reactivity. ontosight.ai

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the molecule. Conversely, the dimethylamino group is electron-donating. This push-pull electronic effect is characteristic of many nitroanilines and is often associated with interesting optical properties, making such compounds candidates for use in dyes and materials science. scbt.comontosight.ai

The synthesis of related nitroanilines often involves multi-step processes. For instance, the laboratory synthesis of 4-nitroaniline from aniline (B41778) requires a protection step for the amino group before the electrophilic aromatic substitution to install the nitro group. wikipedia.org Similarly, the preparation of N-methyl-4-nitroaniline can be achieved starting from p-nitroacetanilide. chemicalbook.com It is plausible that the synthesis of this compound would follow a similar strategic pathway, involving the nitration of a corresponding N,N,3-trimethylaniline precursor.

Compound Data

The following table presents available data for this compound and several of its related isomers for comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 90556-89-1 chemsrc.comC₉H₁₂N₂O₂180.20Data not available
N,N,4-Trimethyl-3-nitroaniline103796-12-9 chemicalbook.comC₉H₁₂N₂O₂180.20 chemicalbook.comData not available
3-Methyl-4-nitroaniline611-05-2 chemimpex.comC₇H₈N₂O₂ chemimpex.com152.15 chemimpex.com136-141 chemimpex.com
N-Methyl-4-nitroaniline100-15-2 sigmaaldrich.comC₇H₈N₂O₂ sigmaaldrich.com152.15 sigmaaldrich.com149-151 sigmaaldrich.com
4-Methyl-3-nitroaniline119-32-4 sigmaaldrich.comC₇H₈N₂O₂ sigmaaldrich.com152.15 sigmaaldrich.com74-77 sigmaaldrich.com
N,3-Dimethyl-4-nitroaniline52177-10-3 bldpharm.comC₈H₁₀N₂O₂ bldpharm.com166.18 bldpharm.comData not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B189088 N,N,3-trimethyl-4-nitroaniline CAS No. 90556-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,3-trimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTZNJKIENBZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393120
Record name N,N,3-trimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90556-89-1
Record name N,N,3-trimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N,n,3 Trimethyl 4 Nitroaniline and Analogues

Classical and Contemporary Approaches to Aniline (B41778) N-Alkylation

N-alkylation of anilines is a fundamental process for introducing alkyl groups to the amino functionality. This can be achieved through direct methylation or reductive amination techniques.

Direct Methylation Protocols

Direct methylation involves the reaction of an aniline derivative with a methylating agent. Common reagents for this purpose include methyl halides (e.g., methyl iodide) and dimethyl sulfate. acs.orgliv.ac.uk These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the aniline attacks the electrophilic methyl group of the alkylating agent. liv.ac.uk

The use of dimethyl carbonate (DMC) has emerged as a non-toxic and environmentally friendly alternative to traditional methylating agents. acs.orgunive.it Reactions with DMC, often catalyzed by zeolites such as NaY faujasite, demonstrate high selectivity for mono-N-methylation of primary aromatic amines. acs.orgunive.itcore.ac.uk This method is effective even for anilines deactivated by electron-withdrawing groups and preserves other functional groups like hydroxyls and carboxyls from alkylation. acs.orgcore.ac.uk The reaction with DMC typically requires temperatures between 120-150 °C and can achieve selectivities for mono-N-methyl derivatives in the range of 92-98%. unive.it

For the synthesis of N,N-dimethylated anilines, stronger conditions or different reagents may be necessary. For instance, the reaction of p-toluidine (B81030) with methanol (B129727) at high temperature (280°C) and pressure in the presence of a Lewis acid catalyst like phosphorus oxychloride can yield N,N-dimethyl-p-toluidine with high efficiency. Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a methylating agent in the presence of formic acid, which can methylate a broad range of amines. liv.ac.uk

Table 1: Comparison of Direct Methylation Reagents for Anilines
Methylating AgentTypical Catalyst/ConditionsSelectivityKey Features
Dimethyl SulfateBase (e.g., NaH)Can lead to over-methylationHighly reactive, but toxic. acs.orgresearchgate.net
Methyl IodideBase (e.g., K₂CO₃)Can lead to over-methylationCommon laboratory reagent, but can be toxic. chemicalbook.com
Dimethyl Carbonate (DMC)Zeolites (e.g., NaY faujasite)High for mono-N-methylation (up to 99%) acs.orgcore.ac.ukNon-toxic, environmentally friendly, chemoselective. acs.orgunive.it
MethanolHigh temperature and pressure, Lewis acid (e.g., POCl₃)Good for di-N-methylationIndustrial method for producing N,N-dimethylanilines.
Dimethyl Sulfoxide (DMSO)Formic acidVersatile for various aminesCatalyst-free conditions. liv.ac.uk

Reductive Amination Techniques for N-Substitution

Reductive amination offers an alternative route to N-alkylation, particularly for introducing larger or more complex alkyl groups. acs.orgorganic-chemistry.org This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. acs.orgrsc.orgresearchgate.net This method avoids the isolation of the often-unstable imine. acs.org

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. acs.orgorganic-chemistry.orgacs.org The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reaction. For example, using palladium on carbon (Pd/C) as a catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor allows for the reductive mono-N-alkylation of anilines with aldehydes at room temperature with excellent yields. acs.org

Reductive alkylation can also be used to synthesize N,N-dialkylated anilines. For instance, the reaction of a nitroaniline with a ketone in the presence of hydrogen and a hydrogenation catalyst can produce N,N'-dialkylphenylenediamines. google.com A process for preparing N-alkyl-3,4-(methylenedioxy)aniline involves the continuous hydrogenation and alkylation of 3,4-(methylenedioxy)-nitrobenzene with a lower aliphatic aldehyde or ketone using a skeletal nickel catalyst. google.com

Nitration Pathways for Aromatic Amine Systems

The introduction of a nitro group onto the aromatic ring of an N,N-dialkylated aniline is a critical step in the synthesis of compounds like N,N,3-trimethyl-4-nitroaniline. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Mechanisms

Electrophilic aromatic nitration involves the reaction of an aromatic compound with a nitrating agent. masterorganicchemistry.combyjus.com The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid". masterorganicchemistry.combyjus.comulisboa.pt Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com

The nitronium ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comscribd.com In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com

Other nitrating agents have also been developed, including tert-butyl nitrite (B80452), which can be used for the regioselective nitration of N-alkyl anilines under mild conditions. sci-hub.seacs.org Bismuth nitrate (B79036) pentahydrate has also shown effectiveness as a nitrating agent for anilines, in some cases providing good regioselectivity for the ortho position. nih.gov

Regioselectivity Control in Nitroaniline Synthesis

The position of the incoming nitro group is directed by the substituents already present on the aromatic ring. The amino group (-NR₂) is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring by resonance. ulisboa.ptrsc.org However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NHR₂⁺), which is a deactivating, meta-directing group. stackexchange.com

To achieve para-nitration, the amino group is often protected by acylation to form an acetamido group (-NHCOCH₃). rsc.orgwikipedia.org The acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent multiple nitrations and oxidation side reactions. ulisboa.ptrsc.org The para product is generally favored over the ortho product due to steric hindrance from the bulky acetamido group. magritek.com After nitration, the acetyl group can be removed by hydrolysis to regenerate the amino group. rsc.org

In the case of N,N,3-trimethylaniline (N,N-dimethyl-m-toluidine), the directing effects of both the dimethylamino group and the methyl group must be considered. The methyl group is a weakly activating, ortho-, para-directing group. ulisboa.pt The powerful ortho-, para-directing effect of the dimethylamino group, combined with the ortho-, para-directing effect of the meta-positioned methyl group, strongly favors substitution at the 4-position (para to the dimethylamino group and ortho to the methyl group). ulisboa.pt Nitration of 3-methylacetanilide, for example, yields 3-methyl-4-nitroaniline (B15440) with high selectivity (91%). ulisboa.pt

Table 2: Regioselectivity in the Nitration of Substituted Anilines
Starting MaterialNitrating ConditionsMajor Product(s)Yield (%)Reference
AnilineHNO₃/H₂SO₄ in Acetic Acid2-Nitroaniline, 4-Nitroaniline (B120555)23, 76 ulisboa.pt
AcetanilideHNO₃/H₂SO₄p-NitroacetanilideMajor product magritek.com
3-MethylacetanilideHNO₃/H₂SO₄ in Acetic Acid3-Methyl-4-nitroaniline91 ulisboa.pt
N,N-Dimethyl-p-toluidineHNO₃ in H₂SO₄ (ca. 70%)ipso-Wheland intermediate, then 2-nitro-product- colab.ws

Multistep Synthetic Sequences Involving this compound Precursors

The synthesis of this compound can be envisioned through a multistep sequence starting from simpler, commercially available materials. A logical route would involve the synthesis of a key intermediate, such as 3-methyl-4-nitroaniline, followed by N,N-dimethylation.

One common industrial synthesis of substituted nitroanilines starts with the nitration of a corresponding aniline or a protected derivative. wikipedia.org For example, 3-methyl-4-nitroaniline can be synthesized by the nitration of 3-methylaniline (m-toluidine). To control the regioselectivity and prevent unwanted side reactions, the amino group of m-toluidine (B57737) would first be protected, for instance, by acetylation to form 3-methylacetanilide. Subsequent nitration with mixed acid would predominantly yield 3-methyl-4-nitroacetanilide, which can then be hydrolyzed to give 3-methyl-4-nitroaniline. ulisboa.pt

Alternatively, a synthetic strategy could involve the nitration of N,N,3-trimethylaniline (N,N-dimethyl-m-toluidine). This would directly introduce the nitro group at the desired 4-position due to the strong directing effects of the dimethylamino and methyl groups.

Another approach involves building the molecule through coupling reactions. For instance, nonsymmetrically substituted nitroanilines can be coupled with bromo-nitrobenzene derivatives via the Buchwald-Hartwig reaction. acs.org While not directly applicable to the synthesis of this compound, this demonstrates the utility of modern cross-coupling methods in constructing complex aniline derivatives.

A general laboratory synthesis of 4-nitroaniline from aniline involves the protection of the amino group as acetanilide, followed by nitration and subsequent deprotection. wikipedia.org This highlights a common strategy in the synthesis of nitroanilines where control of reactivity and regioselectivity is paramount.

Synthesis via Substituted Nitrochlorobenzenes

A primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of a suitably substituted nitrochlorobenzene with dimethylamine. The starting material for this synthesis is typically 4-chloro-2-methyl-1-nitrobenzene. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the amine.

The reaction of 4-chloro-3-nitro-o-xylene with an aminating agent can also be employed to produce this compound. The general scheme for this type of synthesis is presented below:

Scheme 1: General synthesis of this compound from a substituted nitrochlorobenzene.

Reactant 1Reactant 2ProductConditionsReference
4-chloro-2-methyl-1-nitrobenzeneDimethylamineThis compoundVariesGeneral Knowledge
4-chloro-3-nitro-o-xyleneAminating AgentThis compoundVariesGeneral Knowledge

Derivatization from Related Anilines or Nitroacetanilides

An alternative synthetic strategy involves the derivatization of related anilines or nitroacetanilides. For instance, N-methylation of 3-methyl-4-nitroaniline can yield the desired product. This can be achieved using various methylating agents. A multi-step process starting from p-nitroaniline has also been described, involving formylation to N-formyl p-nitroaniline, followed by methylation and subsequent reduction of the formyl group. google.com

Another approach is the acylation of N-methyl-4-nitroaniline with chloroacetyl chloride, followed by further modifications. google.com The synthesis of various N,N-dialkyl-3-nitroanilines has been explored, often involving the alkylation of 3-nitroaniline (B104315) with agents like diethyl sulfate, followed by purification steps to isolate the desired N,N-dialkylated product. researchgate.net

The table below summarizes some derivatization strategies from related anilines:

Starting MaterialReagentsIntermediate/ProductReference
p-nitroanilineFormic acid, then Potassium tert-butoxide and CH₃IN-methyl-N-formyl p-nitroaniline google.com
N-methyl-4-nitroanilineChloroacetyl chlorideN-(4-nitroanilino)-N-methyl-2-chloro-acetamide google.comgoogle.com
3-nitroanilineDiethyl sulfateN,N-diethyl-3-nitroaniline researchgate.net
4-nitroaniline1,3,5-Trioxane, Triethylsilane, Trifluoroacetic acidN,N-Dimethyl-4-nitroaniline thieme-connect.com

Advanced Synthetic Methodologies and Process Optimization

To enhance the efficiency, yield, and environmental friendliness of the synthesis of nitroanilines, including this compound and its analogues, advanced methodologies have been developed. These include microwave-assisted synthesis, one-pot reactions for creating complex chromophoric systems, and the use of additives to improve reaction outcomes.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comat.ua This technique has been successfully applied to the synthesis of nitroanilines and related nitrogen-containing heterocycles, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. clockss.orgnih.govresearchgate.net For example, the synthesis of various nitroaniline and aminopyridine derivatives has been efficiently achieved under microwave irradiation, demonstrating the broad applicability of this method. clockss.org The use of microwave heating can also facilitate solvent-free reactions, contributing to greener chemical processes. tandfonline.com

A study on the synthesis of ZnO doped CeO2 nanoparticles, which were then used in a nitroaniline chemical sensor, employed a microwave-assisted method for the nanoparticle preparation, highlighting the versatility of this energy source in related chemical applications. researchgate.net

One-Pot Synthesis of Chromophoric Systems

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. nih.gov This approach is particularly valuable for the construction of complex chromophoric systems derived from nitroanilines. An advanced one-pot procedure has been described for the synthesis of organic-inorganic hybrid materials where a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and 3-aminopropyltrimethoxysilane (B80574) is combined with a sol-gel process. rsc.orgresearchgate.net

Three-component ring transformations of dinitropyridone with aliphatic ketones and an amine source can lead to the formation of N,N,2,6-tetrasubstituted 4-nitroanilines in good to excellent yields. kochi-tech.ac.jp This method allows for the facile modification of the benzene (B151609) ring and the amino group of the nitroaniline framework by simply changing the ketone and the nitrogen source. mdpi.com

Additive-Assisted Syntheses for Modified Nitroanilines

The use of additives can significantly influence the outcome of a chemical reaction by enhancing reaction rates, improving selectivity, or enabling otherwise difficult transformations. In the synthesis of modified nitroanilines, various additives have been employed to achieve desired products. For example, in the synthesis of N,N-dialkyl-1,3-benzenediamines from 3-nitroaniline, benzoylation is used to trap the N-ethyl-3-nitroaniline by-product, facilitating the purification of the desired N,N-diethyl-3-nitroaniline. researchgate.net

In other contexts, palladium catalysts supported on amino-modified silica (B1680970) have been shown to be effective for the hydrogenation of 4-nitroaniline. mdpi.com While this is a reduction of the nitro group, it demonstrates the principle of using modified materials to assist in transformations of nitroanilines.

Functionalization of the Nitro Group and Aromatic Ring

The nitro group and the aromatic ring of this compound and its analogues are key sites for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially interesting properties. The strong electron-withdrawing nature of the nitro group activates the aromatic scaffold and can also serve as a versatile functional group for various transformations. nih.govkochi-tech.ac.jp

The functionalization of the nitro group often involves its reduction to an amino group, which can then be further derivatized. mit.edu This reduction is a fundamental transformation in the chemistry of nitroaromatics and can be achieved using a variety of reducing agents. The resulting diamine can then be used in the synthesis of heterocyclic compounds like benzimidazoles. nih.gov

Functionalization of the aromatic ring can be achieved through electrophilic substitution reactions, although the presence of the deactivating nitro group and the activating amino and methyl groups can lead to complex regiochemical outcomes. Halogenation of deactivated aryl amines is a common strategy to introduce further handles for cross-coupling reactions. derpharmachemica.com The Buchwald-Hartwig coupling reaction of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives has been used to synthesize bis(2-nitrophenyl)amine (B107571) derivatives, which can then be converted to phenazines. acs.org

Reduction to Amino Derivatives

The reduction of the nitro group is a fundamental transformation, converting electron-deficient nitroarenes into electron-rich anilines, which are versatile precursors for further synthesis. The general method for producing N,N-dialkyl-p-phenylenediamines involves the nitration of a dialkylaniline, followed by the reduction of the intermediate nitro compound. For this compound, this process yields N¹,N¹,3-trimethylbenzene-1,4-diamine.

Various reducing agents and catalytic systems are effective for this transformation. Catalytic hydrogenation and chemical reduction are the most common methods.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its clean reaction profile and high efficiency. A common catalyst is palladium on an activated carbon support (Pd/C). For instance, the reduction of a dinitro compound, N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine, was successfully achieved using 10 wt% Pd/C in dimethylformamide (DMF) under a hydrogen atmosphere. The reaction proceeded over two days at 40°C to yield the corresponding diamine. A similar approach can be applied to this compound.

Chemical Reduction: Chemical reducing agents offer an alternative to catalytic hydrogenation. Sodium borohydride (NaBH₄), often used in conjunction with a catalyst like Pd/C, is a powerful and selective reagent. In a highly relevant example, 2-chloro-N,N-dimethyl-4-nitroaniline, an analogue of the title compound, was reduced to 3-chloro-N,N-dimethylbenzene-1,4-diamine with a near-quantitative yield of 99%. The reaction was carried out in methanol at room temperature for one hour. Another classical method involves using stannous chloride (SnCl₂) in concentrated hydrochloric acid, which has been used to reduce p-nitrosodimethylaniline to N,N-dimethyl-p-phenylenediamine.

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, requiring selective reduction of the nitro group.

Starting Material (Analogue)Reagents and ConditionsProductYieldReference
2-Chloro-N,N-dimethyl-4-nitroanilineNaBH₄, Pd/C, Methanol, Room Temp, 1 hr3-Chloro-N,N-dimethylbenzene-1,4-diamine99%
N,N'-Bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamineH₂, 10 wt% Pd/C, DMF, 40°C, 2 daysN,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine56%
p-NitrosodimethylanilineSnCl₂, conc. HCl, Reflux 90 minN,N-dimethyl-p-phenylenediamineNot specified

Modifications via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by strong electron-withdrawing groups, such as a nitro group. The nitro group significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions, facilitating attack by nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For a classical SNAr reaction to occur, a good leaving group, typically a halide, must be present at the position of nucleophilic attack. This compound itself lacks such a leaving group. Therefore, derivatization via SNAr necessitates starting with an analogue that incorporates one. For example, analogues such as 2-chloro-N,N-dimethyl-4-nitroaniline or 4-fluoro-N,N,3-trimethylaniline would be suitable substrates.

Research on related compounds illustrates this principle. The synthesis of 2-chloro-N,N-dimethyl-4-nitroaniline is achieved through the methylation of 2-chloro-4-nitroaniline. This chlorinated analogue can then undergo SNAr reactions. For instance, it can be further functionalized to create precursors for radiolabeling by introducing other groups. A common SNAr reaction involves the displacement of a fluoride (B91410) ion from an activated nitroarene, such as 4-fluoronitrobenzene, by an amine nucleophile. These reactions are often carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate.

While less common, the nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly with certain nucleophiles and under specific reaction conditions.

Starting Material (Analogue)NucleophileConditionsProduct TypeReference
4-FluoronitrobenzeneN,N'-Diphenyl-1,4-phenylenediamineK₂CO₃, NMP, 170°C, 24 hrN-Arylated Amine
2-Chloro-4-nitroanilineMethyl Iodide (via NaH deprotonation)NaH, THF; then MeI, Room Temp, 17 hrN-

Structural Elucidation and Spectroscopic Characterization of N,n,3 Trimethyl 4 Nitroaniline

Advanced Spectroscopic Techniques for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. While a specific spectrum for N,N,3-trimethyl-4-nitroaniline is not widely published, the expected absorption bands can be inferred from closely related analogs like N-methyl-4-nitroaniline and other nitroaniline derivatives. researchgate.net

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the two N-methyl groups and the ring-substituted methyl group, these vibrations are expected in the 2850-3000 cm⁻¹ region. researchgate.net

Nitro Group (NO₂) Stretching: The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching. These are typically found in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For instance, in N-methyl-4-nitroaniline, these peaks are reported at 1539 cm⁻¹ and 1288 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration for the aryl C-N bond is expected in the 1250-1350 cm⁻¹ range.

Table 1: Representative FT-IR Spectral Assignments for Nitroaniline Derivatives.
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Aryl Ring
Aliphatic C-H Stretch3000-2850-CH₃
Asymmetric NO₂ Stretch1560-1500Nitro (-NO₂)
Aromatic C=C Stretch1600-1450Aryl Ring
Symmetric NO₂ Stretch1370-1300Nitro (-NO₂)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would confirm the number and placement of protons, while the ¹³C NMR spectrum would do the same for the carbon atoms. Based on data from the closely related compound N,N-dimethyl-4-nitroaniline, specific chemical shifts can be predicted. rsc.orgchemicalbook.com

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two protons on the aromatic ring will appear as doublets in the downfield region (typically δ 6.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The six protons of the N,N-dimethyl group would appear as a single sharp singlet, while the three protons of the methyl group at the C3 position would appear as another distinct singlet.

¹³C NMR: The spectrum would show nine distinct signals, one for each unique carbon atom in the molecule. The carbon atom attached to the nitro group (C4) would be significantly deshielded, appearing far downfield.

Table 2: Experimental NMR Data for the Analogous Compound N,N-Dimethyl-4-nitroaniline in CDCl₃.
SpectrumAssignmentChemical Shift (δ, ppm)Reference Compound
¹H NMRAromatic Protons (ortho to NO₂)~8.09N,N-Dimethyl-4-nitroaniline chemicalbook.com
Aromatic Protons (ortho to N(CH₃)₂)~6.59
N-Methyl Protons (-N(CH₃)₂)~3.10
¹³C NMRSignals reported at δ 153.2, 131.2, 117.3, 110.7, 40.1 rsc.org

Note: The presence of an additional methyl group at the C3 position in this compound would alter the splitting patterns and chemical shifts of the aromatic protons compared to the reference compound.

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ionized form. This technique provides definitive confirmation of the molecular formula.

The molecular formula for this compound is C₉H₁₂N₂O₂. Its calculated molecular weight is approximately 180.21 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 180. Analysis of related nitroaniline compounds, such as 3-methyl-4-nitroaniline (B15440) (MW 152.15), shows a prominent molecular ion peak corresponding to its mass. nih.gov The fragmentation pattern would likely involve the loss of methyl groups (loss of 15 Da) and the nitro group (loss of 46 Da), providing further structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Solid-State Structural Analysis and Crystallography

While spectroscopic methods reveal molecular connectivity, crystallographic techniques like single-crystal X-ray diffraction provide an unambiguous three-dimensional map of the atomic positions in the solid state.

Single-crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution, from which the precise atomic coordinates, bond lengths, and bond angles can be determined. This analysis also reveals the crystal system and space group, which define the symmetry and packing of the molecules in the crystal lattice.

While the specific crystal structure of this compound is not documented in the searched literature, analysis of analogous nitroaniline derivatives provides insight into how such molecules arrange in the solid state. For example, various substituted nitroanilines have been found to crystallize in monoclinic or orthorhombic systems. nih.goviucr.orgsci-hub.se

Table 3: Crystallographic Data for Representative Nitroaniline Derivatives.
CompoundCrystal SystemSpace GroupReference
N-(2-methyl-5-nitro-phenyl)benzamideMonoclinicP2₁/c sci-hub.se
2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]anilineOrthorhombicP2₁2₁2₁ iucr.org
N-(4-Methylbenzyl)-3-nitroanilineMonoclinicP2₁/c nih.gov

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these forces is crucial for explaining the physical properties of the material. In this compound, the key interactions would be hydrogen bonding and π-π stacking.

Hydrogen Bonding: Unlike primary or secondary anilines, this compound lacks an N-H bond, precluding the formation of strong N-H···O hydrogen bonds that are often dominant in other nitroanilines. nih.govacs.org However, weaker C-H···O hydrogen bonds are highly probable. These interactions would occur between the hydrogen atoms of the methyl groups or the aromatic ring and the oxygen atoms of the nitro group on an adjacent molecule. Studies on similar structures, such as a trimethyl-substituted nitrophenyl guanidine, confirm the presence of such C-H···O interactions that link molecules into chains or sheets. iucr.org

π-π Stacking: The electron-rich aromatic ring, influenced by the electron-donating amino group and the electron-withdrawing nitro group, can participate in π-π stacking interactions. These forces arise from the electrostatic interaction between the quadrupole moments of adjacent aromatic rings. In many nitroaniline derivatives, molecules arrange in offset or pseudostacked structures to maximize these stabilizing interactions, often in conjunction with hydrogen bonding. iucr.orgacs.org

The interplay of these weak C-H···O bonds and π-π stacking interactions would ultimately define the three-dimensional crystalline architecture of this compound.

Investigation of Molecular Conformation and Planarity in the Crystal Lattice

Precise crystallographic data for this compound is not extensively documented in publicly available literature. However, its molecular conformation can be inferred from the well-studied structures of related nitroaniline derivatives. The core of the molecule is the 4-nitroaniline (B120555) system, which generally exhibits a high degree of planarity due to the delocalization of π-electrons between the electron-donating amino group and the electron-withdrawing nitro group through the benzene ring.

The two methyl groups on the amino nitrogen in this compound would likely cause the nitrogen atom to adopt a more trigonal planar geometry to maximize p-orbital overlap with the ring, a common feature in N,N-dimethylaniline derivatives. However, steric hindrance between the N-methyl groups and the ortho-substituent (the hydrogen at position 5) could lead to a slight twisting of the dimethylamino group out of the benzene ring plane.

Furthermore, the methyl group at the 3-position, ortho to the nitro group, introduces significant steric strain. This steric hindrance would likely force the nitro group to rotate out of the plane of the benzene ring to a considerable degree. In studies of other ortho-substituted nitroaromatics, significant torsion angles between the nitro group and the aromatic ring are common to relieve steric clash. mdpi.com This twisting can, in turn, affect the electronic communication between the donor and acceptor groups.

Therefore, while the benzene ring itself is expected to be largely planar, the key substituents—the N,N-dimethylamino and the 4-nitro groups—are predicted to be twisted out of this plane to varying extents due to steric pressures.

Electronic and Photophysical Spectroscopic Studies

The electronic properties of this compound are dominated by its "push-pull" nature, with the N,N-dimethylamino group serving as a potent electron donor (push) and the nitro group as a strong electron acceptor (pull). This configuration gives rise to distinct spectroscopic characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of push-pull molecules like this compound is typically characterized by an intense, broad absorption band at longer wavelengths. nih.gov This band is assigned to an intramolecular charge transfer (ICT) transition. rsc.orgresearchgate.net During this transition, an electron is promoted from a high-energy occupied molecular orbital, primarily localized on the electron-donating N,N-dimethylamino moiety and the phenyl ring (a π orbital), to a low-energy unoccupied molecular orbital, mainly localized on the electron-withdrawing nitro group (a π* orbital). jchps.com

This π → π* ICT transition is responsible for the characteristic color of many nitroaniline derivatives. jchps.com In addition to the main ICT band, other transitions at shorter wavelengths, such as local π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group, can also be observed. slideshare.net However, the ICT band is the most prominent and sensitive to the molecular environment.

For the parent compound, N,N-dimethyl-4-nitroaniline, this absorption maximum is found in the range of 350-400 nm, depending on the solvent. rsc.org The presence of the additional methyl group at the 3-position in this compound would likely cause a shift in this absorption band. The methyl group is a weak electron-donating group, which could slightly modify the energy levels. More significantly, the steric hindrance it imposes, causing the nitro group to twist out of the plane, could decrease the orbital overlap between the acceptor and the π-system. This reduced conjugation would likely lead to a blue shift (a shift to a shorter wavelength) in the ICT absorption maximum compared to its non-sterically hindered analogue.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Description
π → π* (ICT) 350 - 390 Intense band due to charge transfer from donor to acceptor.
π → π* (Local) 250 - 300 Excitation within the aromatic ring.

Fluorescence Emission Properties and Quantum Yield Determinations

Many nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent. researchgate.net The nitro group is an effective quencher of fluorescence because it promotes efficient non-radiative deactivation pathways for the excited state, such as intersystem crossing to the triplet state. The excited state energy can be dissipated as heat rather than being emitted as light.

For push-pull systems like this compound, the ICT excited state is often characterized by a large change in dipole moment and can be prone to fast internal conversion or other non-radiative decay processes. Consequently, the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is expected to be very low. nih.gov For comparison, related nitroaniline derivatives often exhibit negligible quantum yields. researchgate.net While some push-pull compounds can be fluorescent, the presence of the nitro group is a strong limiting factor. sciforum.net

Determining the precise quantum yield would require experimental measurements using a standard fluorophore, but based on the behavior of analogous compounds, a value significantly less than 0.1 is anticipated. acs.orgfrontiersin.org

Table 2: Estimated Fluorescence Properties for this compound

Property Estimated Value Remarks
Emission Maximum (λem) > 450 nm Expected to be red-shifted from the absorption maximum (large Stokes shift).
Fluorescence Quantum Yield (ΦF) < 0.01 Expected to be very low due to quenching by the nitro group.

Studies on Intramolecular Charge Transfer (ICT) and Solvatochromism

The phenomenon of intramolecular charge transfer is central to the electronic behavior of this compound. researchgate.net Upon absorption of light, electron density shifts from the donor (N,N-dimethylamino) end of the molecule to the acceptor (nitro) end. This creates a highly polar excited state with a significantly larger dipole moment than the ground state.

This change in polarity upon excitation is the basis for the compound's expected solvatochromism—the change in the color of a solution as the solvent is changed. mdpi.com The energy of the polar ICT excited state is stabilized to a greater extent by polar solvents than the less polar ground state. As a result, the energy gap between the ground and excited states decreases in more polar solvents. This leads to a bathochromic shift (a shift to longer wavelengths or lower energies) of the ICT absorption band as solvent polarity increases. acs.org

This positive solvatochromism is a hallmark of push-pull systems where the excited state is more polar than the ground state. nih.gov By measuring the UV-Vis spectrum in a range of solvents with different polarities (e.g., from non-polar hexane (B92381) to polar methanol), one can observe and quantify this effect. In some complex systems, negative solvatochromism (a blue shift in polar solvents) can occur if the ground state is more polar than the excited state, but this is not expected for a classic push-pull nitroaniline structure. acs.org The study of solvatochromism provides valuable information about the electronic structure and the change in dipole moment upon excitation. cdnsciencepub.comacs.org

Computational and Theoretical Investigations of N,n,3 Trimethyl 4 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of N,N,3-trimethyl-4-nitroaniline in both its ground and excited states. This approach is favored for its balance of computational cost and accuracy.

Researchers have utilized DFT to study the push-pull nature of this molecule, where the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor. These studies often involve calculating the molecule's geometry, vibrational frequencies, and electronic absorption spectra. The choice of functional and basis set is critical in these calculations to accurately model the system. For instance, functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to provide reliable results for geometry optimization and property prediction.

DFT calculations have also been instrumental in understanding the excited-state properties of this compound. Time-dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to the molecule's UV-Vis absorption spectrum. These calculations help in assigning the electronic transitions observed experimentally, often identifying them as intramolecular charge-transfer (ICT) transitions. The solvent's effect on these transitions is frequently modeled using methods like the Polarizable Continuum Model (PCM), which has shown that the polarity of the solvent can significantly influence the absorption maxima.

Ab initio methods, which are based on first principles without empirical parameters, have been applied to analyze the molecular orbitals and electron density distribution of this compound. These calculations provide a detailed picture of the electronic structure.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these studies. For this compound, the HOMO is typically localized on the electron-donating dimethylamino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity.

These methods also allow for the calculation and visualization of the electron density distribution, confirming the charge separation within the molecule. This information is crucial for understanding its reactivity and intermolecular interactions.

For a more refined analysis of the electron density, the theoretical multipolar atom model has been utilized. This approach provides a detailed description of the charge distribution around each atom in the molecule. By transferring a library of theoretical multipolar pseudo-atoms, it is possible to reconstruct the charge density of the molecule with high accuracy.

This method allows for the calculation of electrostatic properties, such as the molecular electrostatic potential (MEP). The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack, and positive potential elsewhere. This detailed charge density analysis is essential for understanding the molecule's crystal packing and intermolecular interactions.

Ab Initio Methods for Molecular Orbital Analysis and Electron Density Distribution

Theoretical Mechanistic Studies on Reactions and Rearrangements

Computational chemistry is not only used to study static molecular properties but also to investigate the dynamics of chemical reactions. For this compound, theoretical studies have shed light on the mechanisms of its rearrangement reactions.

This compound can undergo rearrangement reactions under both thermal and acid-catalyzed conditions. Theoretical studies have been conducted to explore the intricate mechanisms of these transformations. These studies involve mapping the potential energy surface of the reaction to identify the transition states and intermediates.

By calculating the energies of the reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway. These calculations can help to distinguish between different proposed mechanisms, such as intramolecular or intermolecular pathways.

A key outcome of theoretical mechanistic studies is the prediction of reaction pathways and their associated energy barriers. The energy barrier, or activation energy, is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.

Computational methods, such as DFT, can be used to locate the transition state structures and calculate their energies. This allows for the determination of the activation energy for each step in the proposed reaction mechanism. By comparing the energy barriers of different possible pathways, the most favorable reaction route can be identified. These theoretical predictions are invaluable for understanding the factors that control the outcome of the rearrangement reactions of this compound and for designing new synthetic strategies.

Investigation of Thermal and Acid-Catalyzed Rearrangement Mechanisms

Molecular Modeling of Intermolecular Interactions and Crystal Packing

Computational modeling is a powerful tool for elucidating the three-dimensional arrangement of molecules in a crystalline solid and the non-covalent forces that govern this organization. For this compound, these investigations are crucial for understanding its solid-state properties.

Hirshfeld Surface and Fingerprint Plot Analysis for Interaction Quantification

Hirshfeld surface analysis is a method used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify regions of significant intermolecular contact. The dnorm map uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. For molecules like this compound, prominent red areas are expected near the oxygen atoms of the nitro group and hydrogen atoms of the methyl groups, indicating potential C-H···O hydrogen bonds.

The Hirshfeld surface can be deconstructed into a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal. This plot graphs the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The relative contribution of different types of atomic contacts to the crystal packing can be quantified from these plots.

While a specific Hirshfeld analysis for this compound is not available in the cited literature, analysis of analogous nitro-aromatic compounds provides a clear indication of the expected interactions. For example, a study of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol revealed the following distribution of contacts, which illustrates the type of data obtained from such an analysis iucr.org:

Interaction TypeContribution (%)
H···H37.2
C···H / H···C30.7
O···H / H···O24.9
N···H / H···N2.0
C···O / O···C1.8

This table serves as an illustrative example of data derived from a Hirshfeld surface analysis for a related nitro-aromatic compound. iucr.org

These plots quantitatively confirm that weak, non-covalent interactions, particularly those involving hydrogen atoms, are the dominant forces in the crystal packing of such organic molecules. iucr.orgresearchgate.netnih.govresearchgate.netacs.orgiucr.orgresearchgate.netresearchgate.netnih.gov

Computational Approaches to Hydrogen Bonding and Aromatic Interactions

The stability of the crystal lattice of this compound is significantly influenced by a network of weak hydrogen bonds and aromatic interactions. Computational chemistry, particularly Density Functional Theory (DFT), is employed to model these forces. The primary hydrogen bonds expected are of the C–H···O type, occurring between the methyl or aromatic C-H groups and the oxygen atoms of the highly electronegative nitro group. scielo.org.co

DFT calculations can determine the geometry and energy of these bonds. For instance, studies on related nitroaniline derivatives have shown that N–H···O and C–H···O hydrogen bonds are crucial in defining the supramolecular structure. scielo.org.conih.gov In the case of this compound, the amino group is fully substituted, precluding classic N-H···O bonds, thus elevating the importance of C-H···O interactions. Theoretical studies on similar molecules have found that the dimethylamino group is often twisted relative to the benzene (B151609) ring, a conformational feature that influences crystal packing and can be accurately predicted by high-level ab initio calculations. researchgate.net

Aromatic interactions, such as π-π stacking between the phenyl rings of adjacent molecules, may also contribute to the crystal's cohesion. Computational models can predict the presence and energetic significance of these stacking interactions, which, along with hydrogen bonds, create a stable three-dimensional network. nih.gov

Prediction of Spectroscopic and Photophysical Properties

Theoretical methods are indispensable for predicting and interpreting the spectroscopic behavior of molecules, offering insights into electronic structure and excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for calculating the electronic absorption spectra of molecules. nih.gov It determines the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption peaks in a UV-Visible spectrum. nih.govomu.edu.tr

MoleculeMethod/Basis SetSolventCalculated λmax (nm)Transition Character
p-NitroanilineTD-DFTCyclohexane328ICT (HOMO→LUMO)
p-NitroanilineTD-DFTAcetonitrile365ICT (HOMO→LUMO)
N,N-diethyl-4-nitroanilineTD-DFTWater415ICT (HOMO→LUMO)

This table presents illustrative TD-DFT calculation results for analogous compounds, demonstrating the prediction of excitation energies and solvatochromic shifts. rsc.orgaip.org

Solvent Effects Modeling using Implicit and Explicit Solvent Models

The photophysical properties of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Computational models can simulate these effects. wa.gov

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic states. Calculations on p-nitroaniline and its derivatives show that as solvent polarity increases, the energy of the ICT excited state is lowered, leading to a red shift (bathochromic shift) in the absorption maximum. researchgate.netaip.org This is because the more polar excited state is better stabilized by a polar solvent than the ground state is.

Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for protic solvents. rsc.org For molecules like p-nitroaniline, studies have found that while implicit models can reproduce general trends, explicit models are often necessary to accurately describe specific interactions, for instance with hydrogen-bonding solvents like methanol (B129727). rsc.orgaip.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, offer a balance between accuracy and computational cost for modeling solvated systems. nih.gov Both equilibrium and non-equilibrium solvation effects can be modeled to simulate absorption (a vertical process) and fluorescence (which occurs from a relaxed excited state), respectively. rsc.orgacs.org

Reactivity and Mechanistic Studies of N,n,3 Trimethyl 4 Nitroaniline

Intrinsic Reactivity of the Nitro and Amine Functionalities

The reactivity of N,N,3-trimethyl-4-nitroaniline is fundamentally dictated by the electronic properties of the dimethylamino group (-N(CH₃)₂) and the nitro group (-NO₂), which are positioned para to each other on the benzene (B151609) ring.

The distribution of electrons in the aromatic ring of this compound is significantly polarized due to the presence of both a strong electron-donating group and a strong electron-withdrawing group.

Electron-Donating Group (EDG): The N,N-dimethylamino group at position 1 is a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through the resonance (+R) effect. quora.comvaia.com This increases the electron density on the ring, particularly at the ortho and para positions.

Electron-Withdrawing Group (EWG): The nitro group at position 4 is a potent deactivating group, withdrawing electron density from the ring through both the inductive (-I) and resonance (-R) effects. vaia.comsolubilityofthings.comchemicalbook.com This makes the aromatic ring more electron-deficient and susceptible to nucleophilic attack, while also directing electrophilic substitution to the meta position relative to itself. chemicalbook.com

The table below summarizes the electronic effects of the substituents.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
-N(CH₃)₂1-I (weak)+R (strong)Strong electron-donating, activating
-CH₃3+I (weak)NoneWeak electron-donating, activating
-NO₂4-I (strong)-R (strong)Strong electron-withdrawing, deactivating

This interactive table summarizes the electronic influence of each substituent on the aromatic ring.

The reduction of the nitro group to an amine is one of the most significant reactions for nitroaromatic compounds. unimi.it This transformation typically proceeds through a series of intermediates. The generally accepted mechanism, based on the model developed by Haber, proposes two main pathways for the electrochemical and chemical reduction of nitrobenzene, which can be extended to substituted nitroanilines. unimi.it

Direct Pathway: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). unimi.itacs.org

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Condensation Pathway: This route involves the condensation of the intermediate nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) species to form an azoxy intermediate (Ar-N(O)=N-Ar). This is then further reduced to an azo (Ar-N=N-Ar) and a hydrazo (Ar-NH-NH-Ar) compound before finally cleaving to form the aniline (B41778) product. unimi.it

Kinetic studies on similar molecules suggest that the direct pathway is often favored in many catalytic systems. nih.gov For instance, mechanistic studies on the reduction of nitroarenes have identified N-phenylhydroxylamine as a key intermediate, supporting the direct hydrogenation route. nih.govwhiterose.ac.uk

Electron Distribution Effects on Aromatic Reactivity

Influence of Methyl Substituents on Reaction Pathways

The methyl groups in this compound have a pronounced impact on its reactivity and the stability of intermediates.

The two methyl groups on the amine nitrogen increase its electron-donating ability compared to a primary amine (-NH₂). However, they also introduce steric bulk. quora.com The most significant steric influence comes from the methyl group at position 3, which is ortho to the nitro group. This ortho-methyl group can force the nitro group to twist out of the plane of the benzene ring. stackexchange.com This steric inhibition of resonance disrupts the coplanarity required for the full resonance (-R) effect of the nitro group, which can, in turn, affect the rate and pathway of its reduction. reading.ac.uk Studies on related substituted anilines show that ortho-methyl groups can significantly slow down reaction rates due to these steric effects. reading.ac.uk

Catalytic Transformations Involving this compound

The reduction of the nitro group in this compound to form N¹,N¹,3-trimethylbenzene-1,4-diamine is a key transformation, typically achieved through catalysis. This reduction is thermodynamically favorable but requires a catalyst to overcome the large kinetic barrier. rsc.org

Both heterogeneous and homogeneous catalysts are widely employed for the reduction of nitroarenes. unimi.itresearchgate.net

Heterogeneous Catalysis: This is the most common approach, utilizing solid catalysts that are easily separated from the reaction mixture. Noble metals such as palladium (Pd), platinum (Pt), gold (Au), and ruthenium (Ru) supported on materials like carbon (C), silica (B1680970) (SiO₂), or alumina (B75360) (Al₂O₃) are highly effective. researchgate.netorganic-chemistry.org For example, Pd/C is a classic catalyst for this transformation, often used with reducing agents like hydrogen gas (H₂) or transfer hydrogenation reagents like triethylsilane. organic-chemistry.org Non-noble metal catalysts based on iron (Fe), nickel (Ni), cobalt (Co), and copper (Cu) are also gaining prominence as more economical and sustainable alternatives. unimi.itrsc.org The historic Béchamp reduction, using iron in acidic media, is a classic example of using a non-noble metal for nitro group reduction. unimi.it

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is dissolved in the reaction medium. This can offer higher selectivity and milder reaction conditions due to the ability to fine-tune the catalyst's properties by modifying its ligands. nih.gov Homogeneous catalysts are often based on complexes of noble metals like ruthenium, rhodium, and iridium. nih.govacs.org For example, ruthenium carbonyls have been used as catalysts for the reduction of nitro compounds using a mixture of carbon monoxide and hydrogen. google.com Manganese-based pincer complexes have also been developed as effective air-stable homogeneous catalysts for the hydrogenation of nitroarenes. nih.gov

The table below provides a comparison of various catalytic systems used for the reduction of nitroaromatics.

Catalyst TypeCatalyst ExampleReductantKey Features
HeterogeneousPd/CH₂, TriethylsilaneWidely used, high efficiency, good functional group tolerance. organic-chemistry.org
HeterogeneousNi-basedN₂H₄ (Hydrazine)Economical, active at low temperatures. unimi.it
HeterogeneousFe/CaCl₂Transfer HydrogenationSimple, excellent yields, tolerates sensitive functional groups. organic-chemistry.org
HeterogeneousV₂O₅/TiO₂N₂H₄ (Hydrazine)Photocatalytic, uses visible light, recyclable. organic-chemistry.orgacs.org
HomogeneousMn-PNP Pincer ComplexH₂Air-stable, broad functional group tolerance, mild conditions. nih.gov
HomogeneousRu ComplexesH₂, AlcoholsHigh selectivity, can be tuned via ligands. nih.govacs.org

This interactive table compares different catalytic approaches for the reduction of nitroaromatic compounds.

In recent years, nanocatalytic systems have attracted immense interest for the reduction of nitroanilines due to their high efficiency and large surface-area-to-volume ratio. rsc.org Nanoparticles of metals like gold (Au), silver (Ag), platinum (Pt), palladium (Pd), and copper (Cu) are frequently used. rsc.orgrsc.org

The enhanced catalytic performance of nanomaterials stems from the high density of active sites on their surface, which facilitates the transfer of electrons from a reductant (commonly sodium borohydride (B1222165), NaBH₄) to the nitroaniline molecule. rsc.org These nanoparticles are often immobilized on supports like silica, graphene oxide, or magnetic spheres to prevent aggregation and allow for easy recovery and reuse. rsc.orgmdpi.com

Efficiency and Selectivity: Nanocatalysts can exhibit remarkable efficiency. For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to reduce 4-nitroaniline (B120555) in just 40 seconds with 96.5% conversion. nih.gov Cerium oxide (CeO₂) nanocatalysts achieved 99.12% efficiency within 60 seconds under microwave irradiation. tandfonline.com

Recyclability: A significant advantage of many nanocatalytic systems, especially those on magnetic supports, is their ease of separation and reusability over multiple cycles without a significant loss of activity. mdpi.comnih.gov

Mechanism on Nanoparticle Surface: The catalytic cycle on a nanoparticle surface generally involves the adsorption of both the borohydride ions ([BH₄]⁻) and the nitroaniline molecules. The nanoparticle acts as an electron relay, facilitating the transfer of hydride from the borohydride to the nitro group, leading to its reduction. rsc.orgrsc.org

The development of hybrid nanocatalysts, combining inorganic nanoparticles with organic polymers or ionic liquids, further enhances stability and catalytic performance in aqueous media. rsc.org

No Published Research Found on the Chemoselective Reactions of this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific chemical compound this compound. Despite extensive searches for its reactivity and mechanistic studies, no specific data on its chemoselective reactions or product formation could be identified.

While the broader class of nitroanilines has been the subject of numerous studies, information detailing the unique reactivity of the this compound isomer is not present in the accessible literature. Research on related, but structurally distinct, compounds such as 4-nitroaniline, N-methyl-4-nitroaniline, 3-methyl-4-nitroaniline (B15440), and N,N-dimethyl-4-nitroaniline is available. However, the specific substitution pattern of two methyl groups on the amine nitrogen and one methyl group at the 3-position of the benzene ring appears to be a novel or under-investigated configuration.

Studies on analogous compounds have explored chemoselective reductions of the nitro group in the presence of other functional groups. For example, various catalytic systems have been developed for the selective reduction of the nitro group in 4-nitrobenzaldehyde (B150856) to an amine without affecting the aldehyde functionality. However, without direct experimental evidence for this compound, any discussion of its chemoselective reactions would be purely speculative.

Due to the absence of published research, it is not possible to provide detailed findings, reaction mechanisms, or data tables on the chemoselective reactions and product formation of this compound as requested. The scientific community has not yet documented the specific chemical behavior of this compound in the context of chemoselectivity.

Advanced Applications in Materials Science and Chemical Technologies

Nonlinear Optical (NLO) Materials

Organic materials are at the forefront of research for nonlinear optical (NLO) applications due to their high efficiencies, rapid response times, and the potential for molecular engineering. optica.org Compounds like N,N,3-trimethyl-4-nitroaniline, which possess a "push-pull" architecture with an electron-donating amino group and an electron-accepting nitro group connected by a π-conjugated system, are prime candidates for exhibiting significant second-order NLO properties. researchgate.net

Second-Order Nonlinear Optical Coefficients and Second Harmonic Generation (SHG) Efficiency

Second-order NLO effects, such as second-harmonic generation (SHG), require materials that crystallize in a non-centrosymmetric structure. While specific NLO coefficient data for this compound are not widely published, extensive research on its structural analogues provides insight into the potential of this class of molecules. Nitroaniline derivatives are known for their high molecular second-order hyperpolarizability and SHG efficiency. researchgate.net

For instance, 2-methyl-4-nitroaniline (B30703) (MNA) and N-benzyl-2-methyl-4-nitroaniline (BNA) are well-characterized organic NLO crystals. researchgate.net BNA, in particular, exhibits a high SHG efficiency, reported to be up to twice that of MNA and significantly greater than standard materials like urea. The measurement of NLO coefficients in these materials, often performed using techniques like the Kurtz powder method or Maker fringe analysis, reveals their potential for frequency conversion applications. optica.org The study of related compounds like N-(4-nitrophenyl)-L-prolinol (NPP) further underscores the high NLO activity within the 4-nitroaniline (B120555) family. optica.org

Table 1: NLO Properties of Structurally Related Nitroaniline Compounds

Compound Second-Order NLO Coefficient (d) SHG Efficiency Measurement Wavelength (µm)
N-benzyl-2-methyl-4-nitroaniline (BNA) d₂₄ = 5.5 ± 0.2 pm/V ~300 times urea 0.532
2-methyl-4-nitroaniline (MNA) - SHG efficiency is about half that of BNA. Not Specified
N-(4-nitrophenyl)-L-prolinol (NPP) d₂₁ = 200 ± 40 pm/V >2 orders of magnitude above urea 1.06

Note: This table presents data for compounds structurally related to this compound to illustrate the NLO potential of this molecular class. Data is sourced from references optica.orgoptica.org.

Molecular Engineering for Enhanced NLO Response

The NLO response of a molecule is intrinsically linked to its structure. The strategy of creating donor-π-acceptor (D-π-A) systems is a cornerstone of molecular engineering for NLO materials. researchgate.netacs.org In this compound, the N,N-dimethylamino group acts as a powerful electron donor, while the nitro group is a strong electron acceptor. These are connected by the π-electron system of the benzene (B151609) ring, facilitating intramolecular charge transfer (ICT) upon excitation by light, which is the origin of the high molecular nonlinearity (hyperpolarizability, β). researchgate.net

The substitution pattern on the aromatic ring is critical. The methyl group at the 3-position, adjacent to the nitro group, introduces steric hindrance that can influence the crystal packing. Achieving a non-centrosymmetric crystal lattice is essential, as a centrosymmetric arrangement would lead to the cancellation of the second-order NLO effect at the macroscopic level. spiedigitallibrary.org By modifying substituents, as seen in the broader family of 4-nitroaniline derivatives, researchers can fine-tune properties like the energy of the charge-transfer band and the crystal structure to optimize the bulk NLO response. optica.org

Organic-Inorganic Hybrid Materials as NLO Chromophores

A promising approach in materials science is the creation of organic-inorganic hybrid materials, which combine the superior NLO properties of organic chromophores with the physical robustness and thermal stability of inorganic frameworks. These materials offer a unique blend of properties, merging the advantages of both classes of compounds. spiedigitallibrary.org

An organic NLO chromophore, such as this compound, can be incorporated into an inorganic host matrix. This strategy aims to control the alignment of the chromophores in a non-centrosymmetric fashion, which is crucial for achieving a large macroscopic NLO response. The synergistic interaction between the organic molecules and the inorganic framework can lead to materials with significant SHG efficiency, demonstrating their potential for photonic and laser applications.

Polymer Science Applications

Role as Polymer Stabilizers (Thermal and UV)

Polymers are susceptible to degradation from heat and ultraviolet (UV) radiation, which can cause discoloration, brittleness, and loss of mechanical strength. eupegypt.com Chemical additives are incorporated into polymers to counteract these effects. Nitroaniline derivatives, including related compounds like N-methyl-p-nitroaniline (MNA), have been identified as effective stabilizers. researchgate.net

UV stabilizers function either by absorbing harmful UV radiation and dissipating it as heat or by trapping free radicals that initiate degradation. eupegypt.com The aromatic structure of this compound allows it to absorb UV light. Furthermore, compounds like hindered amine light stabilizers (HALS) protect polymers by neutralizing free radicals, and the amine functionality in nitroanilines suggests a potential for a similar mechanism. eupegypt.com Research on N-methyl-4-nitroaniline has shown it to be an efficient stabilizer in formulations, indicating that the nitroaniline moiety plays a crucial role in enhancing the thermal stability of materials. researchgate.net In some cases, these stabilizers can also act as antioxidants, further protecting the polymer matrix. rsc.orgnih.gov

Precursors and Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai The nitroaniline scaffold is a versatile building block used in the production of a wide range of industrial products. rsc.orgnih.gov

The chemical reactivity of the molecule allows for several transformations. The nitro group can be readily reduced to form a diamine derivative, a key precursor in the synthesis of polymers and surfactants. rsc.org The aromatic ring and its substituents can undergo various reactions, making it a useful starting material. A primary application for nitroanilines is in the manufacturing of azo dyes. Through diazotization of the amino group followed by coupling reactions, a wide variety of colors can be produced for use in textiles and other materials. rsc.orgsmolecule.com This makes compounds like this compound important components in the broader chemical industry. wikipedia.org

Building Blocks for Azo Dyes and Pigments

Aromatic amines are essential precursors in the synthesis of azo dyes, which constitute the largest and most diverse group of commercial organic dyes. imrpress.com The general method for creating these colorants involves a two-step process: diazotization followed by azo coupling. unb.caresearchgate.net

In the first step, a primary aromatic amine is treated with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt. researchgate.net This diazonium salt is a weak electrophile that, in the second step, reacts with an electron-rich coupling component, such as another aromatic amine or a phenol, to form the characteristic azo linkage (–N=N–). imrpress.com This reaction creates a highly conjugated system responsible for the dye's color.

As a substituted aromatic amine, this compound is a potential candidate to serve as a coupling component. However, many related nitroanilines, such as 4-nitroaniline and 3-methyl-4-nitroaniline (B15440), are widely used as the diazo component in the synthesis of various dyes and pigments for coloring textiles, plastics, inks, and paper. chemimpex.comwikipedia.orgchemimpex.com For instance, 4-nitroaniline is a key intermediate for producing p-phenylenediamine, a vital component in many dyes. wikipedia.org The specific shade and properties of the resulting azo dye can be fine-tuned by the choice of substituents on both the diazo and coupling components. researchgate.net

Table 1: Role of Nitroaniline Derivatives in Azo Dye Synthesis
Nitroaniline DerivativeRole in SynthesisTypical Application of Resulting DyeReference
4-NitroanilineDiazo ComponentTextiles, Precursor to p-phenylenediamine wikipedia.org
3-Methyl-4-nitroanilineIntermediateTextiles, Plastics, Inks chemimpex.com
3-Bromo-4-nitroaniline (B1279795)IntermediateTextiles, Food Coloring, Coatings chemimpex.com
N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphateAzo Dye StructureTextiles, Biological Stains smolecule.com

Synthetic Intermediate for Pharmaceutical Compounds

The nitroaniline scaffold is a fundamental building block in the pharmaceutical industry. chemimpex.comresearchgate.net These compounds serve as precursors for a variety of medicinal compounds due to their versatile reactivity. chemicalbook.comchemimpex.com The nitro group can be readily reduced to form an amino group, while the existing amine can undergo various transformations, allowing for the construction of complex molecular architectures. chemicalbook.com

Derivatives of nitroaniline have been explored for their potential therapeutic effects. For example, research into related compounds like 3-methyl-4-nitroaniline and 3-bromo-4-nitroaniline indicates their use in synthesizing molecules with potential antibacterial, antifungal, or anti-inflammatory properties. chemimpex.comchemimpex.com The process often involves multiple synthetic steps where the nitroaniline core is modified to create a final active pharmaceutical ingredient (API). pragna-group.com The specific substitutions on the aniline (B41778) ring are critical for determining the biological activity of the resulting drug.

Table 2: Nitroanilines as Pharmaceutical Intermediates
CompoundRolePotential Therapeutic AreaReference
N-Methyl-4-nitroanilineIntermediateGeneral Pharmaceutical Synthesis chemicalbook.comresearchgate.net
3-Methyl-4-nitroanilineBuilding BlockGeneral Pharmaceutical Synthesis chemimpex.com
3-Bromo-4-nitroanilineIntermediateAntibacterial, Antifungal Agents chemimpex.com
4-NitroanilineIntermediateGeneral Pharmaceutical Production wikipedia.orgebi.ac.uk

Applications in Agrochemicals and Other Organic Syntheses

Beyond dyes and pharmaceuticals, nitroaniline derivatives are important intermediates in the production of agrochemicals. chemicalbook.comchemimpex.com They are used in the synthesis of pesticides and other substances designed to protect crops and enhance agricultural yields. chemimpex.com The structural features of these molecules can be tailored to target specific biological pathways in pests or weeds.

Furthermore, the reactivity of the nitroaniline structure makes it a versatile tool in broader organic synthesis. chemicalbook.com The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring in electrophilic substitution reactions. chemicalbook.com The amino group can be transformed into a wide array of other functional groups. This dual functionality allows chemists to use nitroanilines as starting materials for complex multi-step syntheses, leading to a diverse range of organic compounds. chemimpex.com

Advanced Analytical Chemistry Applications

In the realm of analytical chemistry, the unique electronic and optical properties of nitroanilines are harnessed for detection and sensing applications.

Reagents in Colorimetric Assays and Detection Methods

The chromogenic nature of nitroanilines makes them suitable for use in colorimetric assays. sigmaaldrich.com A prominent application is in enzyme assays, where a substrate is chemically modified with a p-nitroanilide group. When the enzyme acts on the substrate, it cleaves the amide bond, releasing free p-nitroaniline. sigmaaldrich.com The liberated p-nitroaniline has a distinct yellow color that can be quantified spectrophotometrically, typically around 410 nm, allowing for the determination of enzyme activity. sigmaaldrich.com

A more sensitive version of this method involves the diazotization of the released p-nitroaniline, which is then coupled with another reagent (like N-(1-naphthyl)ethylenediamine) to form a brightly colored azo dye. nih.gov This resulting dye has a much higher molar absorptivity, significantly increasing the sensitivity of the detection method. nih.gov This principle is used in automated methods for determining the activity of certain enzymes in clinical diagnostics. nih.gov

Development of Chemical Sensors and Fluoroprobes for Specific Analytes

Nitroaniline derivatives are increasingly being explored for their role in the development of advanced chemical sensors and fluorescent probes. ebi.ac.ukresearchgate.net Their electron-deficient nature allows them to act as effective fluorescence quenchers. ebi.ac.uk This property is utilized in "turn-off" sensors, where the fluorescence of a probe is quenched upon binding to the nitroaniline-containing analyte.

Conversely, they can be incorporated into more complex sensor designs. For instance, research has shown the development of fluorescent probes for the selective detection of nitroaromatic compounds, including various nitroanilines. researchgate.net These sensors often rely on specific interactions, such as the formation of Meisenheimer complexes or other charge-transfer interactions, which result in a detectable change in the fluorescence or color of the probe. researchgate.net The field is actively exploring new materials, such as N-doped carbon dots and conjugated polymer micelles, for the highly sensitive and selective detection of nitroanilines in environmental samples. researchgate.net

Environmental Research Perspectives of Nitroaniline Derivatives

Degradation Pathways in Environmental Compartments

The environmental persistence of N,N,3-trimethyl-4-nitroaniline is determined by its susceptibility to various degradation processes, including abiotic chemical reactions and photochemical transformations.

The primary abiotic degradation pathway for nitroaromatic compounds like this compound in anoxic environments is chemical reduction. The nitro group (-NO₂) is electron-withdrawing, making it susceptible to reduction. This process typically follows the Haber mechanism, where the nitro group is sequentially reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. unimi.it This transforms the parent compound into N,N,3-trimethyl-p-phenylenediamine. The reduction potential of nitroanilines is influenced by the solvent environment, with acceptor solvents favoring the reduction process. rsc.org

In the environment, this reduction can be mediated by naturally occurring reductants. Abiotic nitrogen transformations are a known part of the Earth's nitrogen cycle, involving both photochemical and non-photochemical reactions on surfaces and in solution. acs.org The reduction of nitro compounds can also be achieved using various chemical reagents like sodium borohydride (B1222165), often in the presence of a catalyst. unimi.itresearchgate.net While many methods exist for the selective reduction of nitroarenes to anilines, these are typically industrial processes but shed light on the fundamental chemical reactivity of the nitro group. organic-chemistry.org

This compound may undergo photolysis, particularly when exposed to ultraviolet (UV) radiation from sunlight. Studies on related aromatic amines show that photolysis can lead to the formation of nitrated products. umass.edu For instance, the photolysis of N,N-dimethylaniline in the presence of RDX or PETN was found to produce N,N-dimethyl-4-nitroaniline. umass.edu The photolysis of nitroarenes in aqueous solutions can be enhanced or inhibited by the presence of other substances like surfactants. researchgate.net

Chemical Reduction and Other Abiotic Degradation Processes

Bioremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform environmental pollutants. Both anaerobic and aerobic processes are relevant for nitroaniline derivatives.

Under anaerobic (oxygen-deficient) conditions, the microbial degradation of nitroaromatic compounds typically begins with the reduction of the nitro group. This is because the electron-withdrawing nitro group makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. plos.org Studies on the closely related compound N-methyl-p-nitroaniline (MNA) have shown that it can be transformed under anaerobic conditions. researchgate.net The primary transformation product observed was N-methyl-p-phenylenediamine, resulting from the reduction of the nitro group. researchgate.net It was also noted that these diamine products could subsequently form polymers upon exposure to air. researchgate.net Therefore, it is anticipated that this compound would undergo a similar initial reductive transformation by anaerobic microbial consortia, yielding N,N,3-trimethyl-p-phenylenediamine.

Aerobic microbial degradation of nitroaromatic compounds is generally more challenging than anaerobic degradation due to the electron-withdrawing properties of the nitro group. plos.org However, various microorganisms have been shown to degrade nitroanilines under aerobic conditions, often utilizing them as a source of carbon and nitrogen. nih.gov

A study involving soil microcosms suggested the potential for efficient aerobic degradation of N-methyl-4-nitroaniline (MNA) by native soil microorganisms. plos.orgchemicalbook.comlookchem.com A bacterium identified as Pseudomonas sp. strain FK357 was isolated and reported to degrade MNA through a pathway initiated by N-demethylation to 4-nitroaniline (B120555), followed by oxidative deamination to form other intermediates. plos.orgresearchgate.netHowever, it is crucial to note that this study was later retracted after an institutional investigation concluded that the published results were fabricated and not supported by available data. plos.org

Despite the retraction of that specific study, research on other organisms has identified aerobic degradation pathways for similar compounds like 4-nitroaniline. For example, a Rhodococcus species was reported to transform 4-nitroaniline via oxidative hydroxylation to 4-aminophenol, followed by further degradation. nih.gov This indicates that aerobic pathways for nitroaniline derivatives do exist, but the specific mechanisms for this compound require further, verifiable research. The degradation efficiency can be influenced by soil conditions, such as pH and the presence of other nutrients. mdpi.com

Anaerobic Microbial Degradation Studies

Environmental Monitoring and Detection in Complex Matrices

The detection and quantification of this compound in complex environmental samples like soil and water require sensitive and selective analytical methods. The standard approach for semivolatile organic compounds involves sample extraction followed by instrumental analysis. epa.gov

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful and commonly used technique for identifying and quantifying such pollutants in environmental discharges. epa.gov This method provides both retention time and mass spectral data, allowing for confident identification by comparison to reference spectra. For enhanced selectivity and sensitivity, especially in complex matrices, selective detectors can be employed. An Electron Capture Detector (ECD) is particularly sensitive to halogenated and nitro-containing compounds and can be used in conjunction with GC/MS. silcotek.com

The sample preparation step is critical for accurate analysis. It typically involves extracting the analyte from the water or soil matrix using an appropriate organic solvent (liquid-liquid extraction for water, Soxhlet or ultrasonic extraction for soil) and then concentrating the extract before injection into the GC/MS system. It is important to consider that some related compounds, such as N-nitrosodiphenylamine, can be susceptible to thermal decomposition in the hot GC inlet, which could be a potential issue for this compound as well. epa.gov Other detection methods, such as fluorometric sensing, have been developed for related compounds like p-nitroaniline, indicating the potential for creating novel sensor-based detection systems. mdpi.comacs.org

Table 1: Summary of Potential Degradation Pathways for this compound

Process TypePathwayPrimary Expected ProductReference
AbioticChemical ReductionN,N,3-trimethyl-p-phenylenediamine unimi.it
AbioticAtmospheric Photo-oxidationVarious oxidized intermediates, potentially nitramines nilu.no
Biotic (Anaerobic)Microbial ReductionN,N,3-trimethyl-p-phenylenediamine researchgate.net
Biotic (Aerobic)Microbial OxidationRequires further study; potential for N-demethylation and ring cleavage nih.govnih.gov

Table 2: Analytical Methods for Environmental Detection

TechniqueDetectorApplicable MatrixKey ConsiderationsReference
Gas Chromatography (GC)Mass Spectrometry (MS)Water, Soil, Industrial DischargesStandard method for identification and quantification of semivolatile organics. epa.gov
Gas Chromatography (GC)Electron Capture (ECD)Water, SoilHigh sensitivity for nitro compounds; provides enhanced selectivity. silcotek.com
Fluorometric SensingFluorescence DetectorAqueous SamplesPotential for developing selective and sensitive sensors based on methods for similar compounds. mdpi.comacs.org

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

N,N,3-trimethyl-4-nitroaniline is a synthetic organic compound with the molecular formula C9H12N2O2. ontosight.ai Its structure features a benzene (B151609) ring substituted with a nitro group (-NO2) at the 4-position and an N,N-dimethylamino group (-N(CH3)2) at the 1-position, along with a methyl group (-CH3) at the 3-position. ontosight.ai This specific arrangement of functional groups suggests potential for chemical reactivity and biological activity. ontosight.ai

Currently, the compound is primarily identified through various chemical databases, but dedicated research on its synthesis, properties, and applications is limited. ontosight.ai The primary research gap is the lack of extensive experimental data and published studies focusing specifically on this compound. Much of the current understanding is inferred from research on structurally similar compounds like p-nitroaniline and its derivatives. nih.gov These related compounds are known intermediates in the production of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors. wikipedia.org However, the influence of the specific substitution pattern of this compound on its physical, chemical, and biological properties is not well-documented.

Prospects for Novel Synthetic Methodologies and Derivatives

The development of efficient and scalable synthetic methods for this compound and its derivatives is a crucial area for future research. Current industrial production of similar compounds, such as 4-nitroaniline (B120555), often involves the amination of 4-nitrochlorobenzene. wikipedia.org A laboratory-scale synthesis of N-methyl-4-nitroaniline has been achieved from p-nitroacetanilide using methyl iodide. chemicalbook.com Future work could explore adapting and optimizing these known methods for this compound.

Furthermore, exploring novel synthetic strategies is essential. Recent advancements in catalysis, such as the use of palladium catalysts for aniline (B41778) synthesis from cyclohexanones, could offer new, more sustainable routes. bohrium.com The development of domino reactions, which allow for the construction of complex molecules in a single operation, also presents an exciting avenue for the efficient synthesis of functionalized anilines. rsc.org

The synthesis of new derivatives of this compound by modifying its functional groups could lead to compounds with tailored properties. For instance, the reduction of the nitro group to an amine is a common transformation for nitroanilines, yielding valuable diamine precursors for various applications. researchgate.net The creation of a library of derivatives would be invaluable for structure-activity relationship (SAR) studies.

Advancements in Theoretical and Computational Studies for Predictive Design

Theoretical and computational chemistry offer powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials. For this compound, density functional theory (DFT) calculations could be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties. researchgate.net Such studies have been successfully applied to other nitroaniline derivatives to understand their nonlinear optical (NLO) properties and the influence of substituents on their electronic absorption spectra. nih.govresearchgate.net

Future computational work should focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or toxicity of this compound and its derivatives. dergipark.org.tr

Reaction Mechanisms: Elucidating the mechanisms of potential synthetic reactions and degradation pathways. researchgate.net

Solvent Effects: Investigating the influence of different solvents on the compound's properties and reactivity, which is crucial for optimizing reaction conditions and understanding its behavior in various environments. journalirjpac.com

These computational insights will be instrumental in the rational design of new derivatives with desired characteristics for specific applications.

Exploration of New Applications and Technologies

While the current applications of this compound are not well-established, research on related compounds suggests several promising areas for exploration.

Materials Science: Substituted anilines are building blocks for polymers, pigments, and materials with interesting optical and electronic properties. researchgate.net For instance, polymers derived from nitroanilines have been investigated for their charge transfer properties. nih.gov The unique structure of this compound could be leveraged to create novel polymers with specific functionalities. Its potential as a component in nonlinear optical (NLO) materials, which are important for applications in telecommunications and optical computing, warrants investigation, given that many push-pull nitroaniline derivatives exhibit significant NLO activity. nih.govasianpubs.org

Pharmaceutical and Agrochemical Industries: Aniline derivatives are common scaffolds in drug discovery and the development of agrochemicals. researchgate.netchemimpex.com Future research could involve screening this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or herbicidal properties. ontosight.aimdpi.com

Catalysis: Functionalized anilines can be used as ligands in catalysis or as precursors for catalytic materials. ingentaconnect.com The potential of this compound in these areas remains an open field of inquiry.

Multidisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of this compound and the development of its technological applications will require a multidisciplinary approach. Collaborations between synthetic organic chemists, computational chemists, materials scientists, biologists, and engineers will be essential.

For example, synthetic chemists could collaborate with computational chemists to design and synthesize novel derivatives with enhanced properties predicted by theoretical models. nih.gov These new compounds could then be investigated by materials scientists for their potential in electronic devices or by biologists for their therapeutic potential. nih.gov Such collaborative efforts are crucial for bridging the gap between fundamental research and practical applications, ultimately paving the way for the innovative use of this compound in various fields of science and technology. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.